molecular formula C12H15FO2 B13807108 Ethyl 4-fluoro-3-isopropylbenzoate CAS No. 1112179-21-1

Ethyl 4-fluoro-3-isopropylbenzoate

Cat. No.: B13807108
CAS No.: 1112179-21-1
M. Wt: 210.24 g/mol
InChI Key: BBNAAJVIWBRMAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-fluoro-3-isopropylbenzoate is an organic compound with the molecular formula C12H15FO2. It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a fluorine atom, and the hydrogen atom at the meta position is replaced by an isopropyl group. This compound is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-fluoro-3-isopropylbenzoate can be synthesized through several methods. One common approach involves the esterification of 4-fluoro-3-isopropylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of alternative catalysts, such as solid acid catalysts, can improve the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluoro-3-isopropylbenzoate undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 4-fluoro-3-isopropylbenzoic acid.

    Reduction: 4-fluoro-3-isopropylbenzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-fluoro-3-isopropylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-fluoro-3-isopropylbenzoate depends on its specific application. In general, the compound can interact with various molecular targets through its ester and fluorine functional groups. These interactions can influence enzyme activity, receptor binding, and other biochemical pathways.

Comparison with Similar Compounds

Ethyl 4-fluoro-3-isopropylbenzoate can be compared to other similar compounds such as:

    Ethyl 4-fluorobenzoate: Lacks the isopropyl group, making it less sterically hindered.

    Ethyl 3-isopropylbenzoate: Lacks the fluorine atom, affecting its reactivity and interactions.

    Ethyl benzoate: Lacks both the fluorine and isopropyl groups, making it a simpler molecule with different properties.

The presence of both the fluorine and isopropyl groups in this compound gives it unique chemical properties that can be advantageous in specific research and industrial applications.

Properties

CAS No.

1112179-21-1

Molecular Formula

C12H15FO2

Molecular Weight

210.24 g/mol

IUPAC Name

ethyl 4-fluoro-3-propan-2-ylbenzoate

InChI

InChI=1S/C12H15FO2/c1-4-15-12(14)9-5-6-11(13)10(7-9)8(2)3/h5-8H,4H2,1-3H3

InChI Key

BBNAAJVIWBRMAY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)F)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.